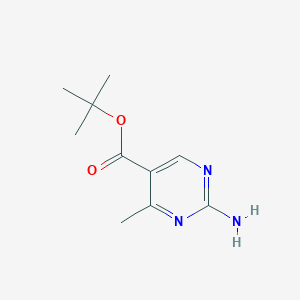
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide, also known as AMTCH, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. The compound is a member of the triazole family and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide is not well understood. However, studies have suggested that the compound may act as an inhibitor of various enzymes, including carbonic anhydrase, urease, and acetylcholinesterase. Additionally, 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide has been shown to exhibit antimicrobial, antifungal, and antitumor activities, which may be due to its ability to inhibit the growth and proliferation of microorganisms and cancer cells.
Biochemical and Physiological Effects:
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide has been shown to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the activity of carbonic anhydrase, which plays a crucial role in the regulation of acid-base balance in the body. Additionally, 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide has been shown to inhibit the activity of urease, an enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. The inhibition of urease activity may have potential applications in the treatment of urease-related diseases, including urinary tract infections. Furthermore, 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide has been shown to exhibit antitumor and antimicrobial activities, which may have potential applications in cancer treatment and the development of new antimicrobial agents.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and has high purity, making it suitable for use in various scientific research applications. Additionally, 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide has been shown to exhibit potent inhibitory activity against several enzymes and has potential applications in drug discovery and development. However, the compound has limitations, including its potential toxicity and limited solubility in water. These limitations may affect its use in various scientific research applications.
Orientations Futures
There are several future directions for the use of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide in scientific research. One potential direction is the development of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide-based compounds with improved solubility and reduced toxicity. Additionally, the compound has potential applications in the development of new antimicrobial agents and the treatment of urease-related diseases. Furthermore, the inhibition of carbonic anhydrase activity by 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide may have potential applications in the treatment of various diseases, including glaucoma and epilepsy. Further research is needed to explore the potential applications of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide in these areas.
Conclusion:
In conclusion, 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide is a compound with significant potential applications in scientific research. The compound has been synthesized using various methods and has been shown to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase, urease, and acetylcholinesterase. Additionally, 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide has been shown to exhibit antimicrobial, antifungal, and antitumor activities, which may have potential applications in drug discovery and development. Further research is needed to explore the potential applications of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide in various scientific research areas.
Méthodes De Synthèse
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide can be synthesized using different methods, including the reaction between 4-amino-1,2,5-oxadiazole-3-carboxylic acid hydrazide and 5-methyl-1H-1,2,3-triazole-4-carboxylic acid chloride in the presence of triethylamine. Another method involves the reaction between 4-amino-1,2,5-oxadiazole-3-carboxylic acid hydrazide and 5-methyl-1H-1,2,3-triazole-4-carboxylic acid in the presence of N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Both methods yield 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide with high purity.
Applications De Recherche Scientifique
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide has been used in various scientific research applications, including drug discovery and development, biochemistry, and medicinal chemistry. The compound has shown potential as a potent inhibitor of several enzymes, including carbonic anhydrase, urease, and acetylcholinesterase. Additionally, 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide has been shown to exhibit antimicrobial, antifungal, and antitumor activities. The compound has also been used in the synthesis of other compounds, including triazole-based heterocycles.
Propriétés
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyltriazole-4-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N8O2/c1-2-3(6(15)9-8)10-13-14(2)5-4(7)11-16-12-5/h8H2,1H3,(H2,7,11)(H,9,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCGOTXJDMEYNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(Difluoromethyl)-1,3-oxazol-2-yl]-3-fluorobenzoic acid](/img/structure/B2380973.png)

![4-Amino-2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazine 1,1-dioxide hydrochloride](/img/no-structure.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2380978.png)

![3-Chloro-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2380980.png)

![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenoxybenzenesulfonamide](/img/structure/B2380984.png)



![3-[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2380991.png)
![methyl 5-methyl-4-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2380994.png)